molecular formula C7H7BN4O2 B1530978 3-(Tetrazol-5-YL)phenylboronic acid CAS No. 775351-30-9

3-(Tetrazol-5-YL)phenylboronic acid

Cat. No. B1530978
CAS RN: 775351-30-9
M. Wt: 189.97 g/mol
InChI Key: XMJKBDSKRITXBW-UHFFFAOYSA-N
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Description

“3-(Tetrazol-5-YL)phenylboronic acid” is a chemical compound with the empirical formula C7H7BN4O2 . It has a molecular weight of 189.97 . This compound is usually available in solid form .


Molecular Structure Analysis

The molecular structure of “3-(Tetrazol-5-YL)phenylboronic acid” can be represented by the SMILES string OB(O)C1=CC=CC(C2=NN=NN2)=C1 .


Physical And Chemical Properties Analysis

“3-(Tetrazol-5-YL)phenylboronic acid” is a solid compound . It has a molecular weight of 189.97 .

Scientific Research Applications

Medicine: Drug Synthesis and Development

3-(Tetrazol-5-YL)phenylboronic acid is utilized in the pharmaceutical industry for the synthesis of various drug compounds. Its boronic acid group is particularly useful in Suzuki coupling reactions , which are pivotal in creating complex organic compounds with high precision . This compound has been linked to the synthesis of Candesartan , a medication used to treat high blood pressure and heart failure .

Agriculture: Pesticide Formulation

In agriculture, this compound’s derivatives may be explored for developing new pesticides. The tetrazole ring can mimic the action of natural plant hormones, potentially leading to the creation of herbicides and growth regulators that are more environmentally friendly and targeted .

Material Science: Polymer Research

The boronic acid moiety of 3-(Tetrazol-5-YL)phenylboronic acid can be used to create novel polymers with specific properties. These polymers can have applications ranging from smart materials that respond to environmental stimuli to biodegradable plastics .

Environmental Science: Sensing and Detection

This compound can be applied in environmental science as a sensor for detecting various substances. Its ability to form reversible covalent bonds with diols and similar molecules makes it a candidate for detecting sugars, alcohols, and other organic compounds in environmental samples .

Analytical Chemistry: Chromatography and Testing

In analytical chemistry, 3-(Tetrazol-5-YL)phenylboronic acid can be used as a chromatographic reagent . It can help in the separation of complex mixtures and enhance the detection of certain types of molecules, such as glycoproteins and other biologically relevant species .

Biochemistry Research: Enzyme Inhibition Studies

The tetrazole group is structurally similar to the carboxylate ion, making it a useful analogue in biochemistry research. It can act as an inhibitor or a mimic in enzymatic reactions, aiding in the study of enzyme mechanisms and the development of enzyme inhibitors .

Pharmaceuticals: Active Pharmaceutical Ingredient (API) Development

3-(Tetrazol-5-YL)phenylboronic acid can be a key intermediate in the development of APIs. Its structural features allow for the introduction of pharmacophores, enhancing drug efficacy and specificity .

Industrial Applications: Catalyst Design

In industrial chemistry, this compound’s properties can be harnessed to design catalysts for various chemical reactions. Its stability and reactivity under different conditions make it a valuable component in catalytic systems, potentially improving efficiency and reducing waste .

Safety And Hazards

“3-(Tetrazol-5-YL)phenylboronic acid” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding dust formation .

properties

IUPAC Name

[3-(2H-tetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJKBDSKRITXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NNN=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674153
Record name [3-(2H-Tetrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetrazol-5-YL)phenylboronic acid

CAS RN

775351-30-9
Record name [3-(2H-Tetrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Tetrazol-5-yl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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